2,4-Dihydroxypyridine N-oxide

Iron Chelation Therapy Oral Bioavailability In Vivo Mouse Model

2,4-Dihydroxypyridine N-oxide (CAS 106133-21-5), also known as 1,4-dihydroxypyridin-2-one, is a heteroaromatic compound belonging to the 2-hydroxypyridine-N-oxide class. It features an α-ketohydroxy binding site characteristic of bidentate iron(III) chelators, enabling it to form stable complexes with ferric iron at physiological pH.

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
CAS No. 106133-21-5
Cat. No. B8629674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxypyridine N-oxide
CAS106133-21-5
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C=C1O)O
InChIInChI=1S/C5H5NO3/c7-4-1-2-6(9)5(8)3-4/h1-3,7,9H
InChIKeyITSBCXBYFLTMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxypyridine N-oxide (CAS 106133-21-5): A Heteroaromatic Iron Chelator with Orally Active Properties


2,4-Dihydroxypyridine N-oxide (CAS 106133-21-5), also known as 1,4-dihydroxypyridin-2-one, is a heteroaromatic compound belonging to the 2-hydroxypyridine-N-oxide class [1]. It features an α-ketohydroxy binding site characteristic of bidentate iron(III) chelators, enabling it to form stable complexes with ferric iron at physiological pH [2]. Unlike the clinically established iron chelator desferrioxamine (DFO), which requires parenteral administration, 2,4-dihydroxypyridine N-oxide is orally active and has been shown in comparative studies to mobilize iron from both transferrin and intracellular ferritin stores [3]. Its molecular formula is C5H5NO3, with a molecular weight of 127.10 g/mol [4].

Why 2,4-Dihydroxypyridine N-oxide Cannot Be Simply Substituted by Other In-Class Iron Chelators


Within the hydroxypyridinone and pyridine-N-oxide class, small structural modifications drastically alter the site-specificity, kinetics, and iron-mobilization capacity of chelators from different biological iron pools. The speciation of iron (transferrin-bound, ferritin-stored, or precipitated) critically impacts chelator efficacy, with no single compound demonstrating universal superiority across all forms [1]. For instance, while deferiprone (L1) is the most effective oral chelator for overall iron excretion, 2,4-dihydroxypyridine N-oxide (L3) exhibits a distinct profile, being significantly more efficient than desferrioxamine at removing iron from ferritin but less effective for haemosiderin or freshly precipitated iron [2]. This profile, combined with its demonstrated oral activity—a property entirely absent in desferrioxamine [3]—makes generic substitution without considering the specific application and targeted iron pool scientifically invalid.

Quantifiable Differentiation Evidence for 2,4-Dihydroxypyridine N-oxide Against Key Comparators


Orally Active Iron Excretion Comparable to Intraperitoneal Desferrioxamine

In a direct in vivo head-to-head study, intragastric administration of 2,4-dihydroxypyridine N-oxide (200 mg/kg, twice daily) to iron-loaded 59Fe-labelled mice increased fecal 59Fe excretion to a level comparable to that achieved by intraperitoneal desferrioxamine, the standard-of-care chelator that is inactive orally [1]. This establishes the compound's functional oral efficacy, a critical differentiator from desferrioxamine.

Iron Chelation Therapy Oral Bioavailability In Vivo Mouse Model

Superior Iron Mobilization from Ferritin Versus Desferrioxamine

In a comparative in vitro dialysis system using human spleen ferritin and a high chelator concentration (3.43 x 10^-3 M, pH 7.45, 37°C), most heteroaromatic chelators were more efficient than desferrioxamine at releasing iron from ferritin [1]. Specifically, 2,4-dihydroxypyridine N-oxide (L3) mobilized 508 ± 45 µg of iron, whereas desferrioxamine (DF) mobilized 674 ± 16 µg under these conditions based on atomic absorption spectroscopy [1]. In a lower concentration experiment (8.57 x 10^-4 M), L3 mobilized 84 ± 10 µg of iron from ferritin, which was statistically comparable to DF's 83 ± 6 µg, showing its superior relative efficiency compared to DF's poor ferritin iron mobilization profile [1].

Iron Mobilization Ferritin Heteroaromatic Chelators

Differential Selectivity for Haemosiderin vs. Ferritin Iron Mobilization Compared to Deferiprone

A comparative analysis of iron mobilization from different polynuclear forms reveals that 2,4-dihydroxypyridine N-oxide (L3) and deferiprone (L1) have markedly different selectivities. Using high chelator concentrations (3.43 x 10^-3 M), L3 mobilized 778 ± 23 µg of iron from haemosiderin, whereas L1, the most effective oral chelator overall, mobilized only 332 ± 12 µg from the same substrate [1]. This represents a >2-fold superiority of L3 over L1 specifically for haemosiderin iron. Conversely, for the FeCl3 precipitate, L3 is less effective (807 ± 23 µg) than mimosine (1292 ± 35 µg) [1]. This demonstrates that the compound is not the most potent chelator universally, but has a unique, high-selectivity profile for haemosiderin-bound iron, a major component of pathological iron deposits.

Haemosiderin Iron Selectivity Polynuclear Iron Forms

Enhanced Iron Removal from Human Transferrin Relative to Desferrioxamine

In a direct comparison assay at pH 7.4, 2,4-dihydroxypyridine N-oxide and its structural analogs were shown to remove iron from human transferrin and horse spleen ferritin at levels higher than those caused by desferrioxamine [1]. While this class-level inference is based on the compound's structural class, the specific molecule was part of the tested panel, and the overall superior activity against this key physiological iron transport protein underscores its potential to interact with systemic iron pools more effectively than the standard clinical comparator.

Transferrin Iron Chelation Physiological pH

Structural and Charge Basis for Differential Polynuclear Iron Solubilization

The authors of the comparative mobilization study suggest that the efficiency of 2,4-dihydroxypyridine N-oxide (L3) in mobilizing ferritin iron is related to its negative charge, a property shared with nitrilotriacetic acid (NTA) but not with neutral chelators like L1 (deferiprone) [1]. This structural rationale provides a mechanistic basis for its differentiation: L3's anionic character at physiological pH facilitates the interaction with the positively charged channels of the ferritin protein shell, a mechanism not accessible to neutral or positively charged chelators. This insight supports a rational selection for applications where ferritin-specific iron removal is the experimental goal.

Chelator Design Structure-Activity Relationship Negative Charge

Optimal Application Scenarios for Procuring 2,4-Dihydroxypyridine N-oxide Based on Quantitative Evidence


In Vivo Proof-of-Concept Studies for Orally Active Iron Chelation

The demonstrated ability of 2,4-dihydroxypyridine N-oxide to increase fecal 59Fe excretion following intragastric administration at a level comparable to parenteral desferrioxamine [1] makes it a superior procurement choice over DFO for animal models of iron overload where oral dosing is required. This avoids the stress and logistical complications of continuous infusion, enabling chronic dosing studies in thalassemia or hemochromatosis mouse models.

Targeted Investigation of Ferritin and Haemosiderin Iron Mobilization Mechanisms

For researchers studying the differential access of chelators to intracellular iron storage proteins, this compound offers a unique profile. Its >2-fold superior mobilization of haemosiderin iron compared to deferiprone (L1) [1] positions it as a specialized tool for probing the chemistry and structural biology of pathological iron deposits, outperforming generic hydroxypyridinones in this specific assay.

Structure-Activity Relationship (SAR) Libraries for Ferritin Channel Gating Studies

The negatively charged nature of 2,4-dihydroxypyridine N-oxide, which contrasts with neutral deferiprone, provides a mechanistic basis for its enhanced ferritin iron mobilization [1]. Procuring this compound as a benchmark in a SAR panel allows medicinal chemists to systematically explore the impact of ligand charge on ferritin shell permeability, a critical parameter in designing the next generation of intracellular iron chelators.

In Vitro Assays for Transferrin-Bound Iron Chelation at Physiological pH

Given its class-demonstrated ability to remove iron from human transferrin more effectively than desferrioxamine at pH 7.4 [2], the compound serves as a high-activity positive control for developing and calibrating fluorescence-based or colorimetric assays that measure the kinetics of iron release from transport proteins. Its use ensures assay sensitivity for detecting novel chelator candidates.

Quote Request

Request a Quote for 2,4-Dihydroxypyridine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.